molecular formula C21H15ClFN3O2S2 B2765734 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1794752-07-0

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide

Cat. No.: B2765734
CAS No.: 1794752-07-0
M. Wt: 459.94
InChI Key: LJRKZYDXWWINJL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-chlorophenyl group at the pyrimidin-3-position and a sulfanyl-linked acetamide moiety substituted with N-(4-fluorophenyl)-N-methyl. The sulfanyl bridge contributes to sulfur-mediated interactions, such as hydrogen bonding or π-sulfur contacts, which are critical for target engagement in kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S2/c1-25(15-8-4-14(23)5-9-15)18(27)12-30-21-24-17-10-11-29-19(17)20(28)26(21)16-6-2-13(22)3-7-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRKZYDXWWINJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide is a compound belonging to the thieno[3,2-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. The following sections provide a comprehensive overview of its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C23H20ClN3O2S2
  • Molar Mass : 470.06 g/mol
  • CAS Number : 354795-79-2

The compound is hypothesized to exert its biological effects primarily through the inhibition of key enzymes involved in nucleotide synthesis, specifically thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them attractive targets for anticancer agents.

Inhibition of Enzymes

Research indicates that compounds similar to this compound demonstrate significant inhibitory activity against TS and DHFR. For example:

  • IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range against both TS and DHFR, indicating potent enzyme inhibition .

Antitumor Activity

Preclinical studies have demonstrated that this compound exhibits antitumor properties:

  • Cell Line Studies : In vitro assays using various human tumor cell lines revealed that the compound can inhibit cell proliferation with GI50 values ranging from 10510^{-5} to 10610^{-6} M .
  • Mechanism of Action : The antitumor efficacy is attributed to the compound's ability to disrupt nucleotide synthesis pathways essential for rapidly dividing cancer cells .

Study 1: Dual Inhibition of TS and DHFR

A study focused on a related thieno[3,2-d]pyrimidine derivative showed that compounds with similar structures can effectively inhibit both TS and DHFR. The dual inhibition was linked to enhanced cytotoxicity against cancer cells, highlighting the therapeutic potential of this chemical class .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thieno[3,2-d]pyrimidines has revealed that modifications at specific positions can significantly influence biological activity. For instance, substituents on the phenyl rings and variations in the sulfur-containing moiety were found to enhance enzyme inhibition and cytotoxicity .

Data Tables

PropertyValue
Molecular FormulaC23H20ClN3O2S2
Molar Mass470.06 g/mol
CAS Number354795-79-2
IC50 (TS Inhibition)Low micromolar range
GI50 (Tumor Cell Lines)10510^{-5} to 10610^{-6} M

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs share the thieno[3,2-d]pyrimidin core but differ in substituents and saturation (Table 1):

Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin Derivatives

Compound Name (Source) Core Structure R1 (Pyrimidine) R2 (Acetamide) N-Substituent Key Features
Target Compound 3,4-dihydrothieno[3,2-d]pyrimidin 4-Chlorophenyl Sulfanyl N-(4-fluorophenyl)-N-methyl Fluorine enhances polarity; N-methyl reduces H-bond donors
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide () 3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin 4-Chlorophenyl Sulfanyl N-(4-methylphenyl) Tetrahydro core increases rigidity; methylphenyl enhances lipophilicity
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () Cyclopenta-fused thieno[2,3-d]pyrimidin 4-Chlorophenyl Sulfanyl N-(2-isopropylphenyl) Bulky cyclopenta ring may hinder target binding; isopropyl improves steric bulk
N-(2-chloro-4-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () 3,4-dihydrothieno[3,2-d]pyrimidin 3-Methyl, 7-p-tolyl Sulfanyl N-(2-chloro-4-fluorophenyl) Dual halogenation (Cl, F) and methyl groups enhance steric/electronic effects

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~460–480 g/mol, comparable to analogs in and . Higher molecular weights (e.g., 474 g/mol in ) correlate with increased substituent bulk (e.g., p-tolyl) .
  • Fluorine’s electronegativity may offset this by enhancing polarity .
  • Crystal Packing : In analogs like N-(4-chlorophenyl)-2-(3,4-difluorophenyl)acetamide (), dihedral angles (65.2°) between aromatic rings and intermolecular hydrogen bonds (N–H⋯O) stabilize crystal lattices. The target compound’s 4-fluorophenyl group may introduce C–H⋯F interactions, altering packing efficiency .

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